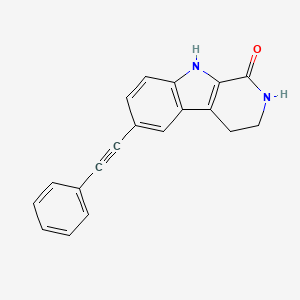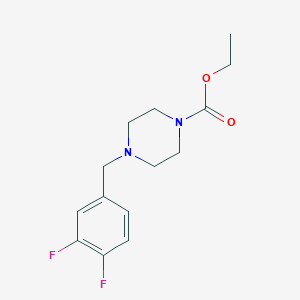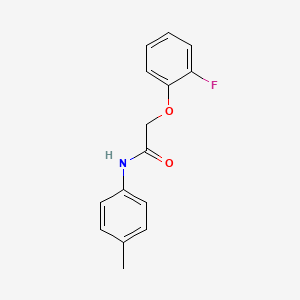
6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, also known as PTE, is a chemical compound that has been studied for its potential therapeutic applications in various fields of science. In
Applications De Recherche Scientifique
6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been studied for its potential therapeutic applications in various fields of science, including neuroscience, cancer research, and drug discovery. In neuroscience, 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to have anticancer properties and may be useful in the development of new cancer treatments. In drug discovery, 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been used as a scaffold for the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is not fully understood, but it is believed to act on various molecular targets in the body. 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has also been shown to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to have various biochemical and physiological effects in the body. In animal studies, 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has also been shown to have antioxidant properties and may protect against oxidative stress. In cancer research, 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to induce apoptosis (cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one in lab experiments include its low toxicity and its ability to act on multiple molecular targets. However, the limitations of using 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one in lab experiments include its limited solubility in water and its potential to form insoluble aggregates.
Orientations Futures
There are several future directions for research on 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one. One area of research is the development of new drugs based on the 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one scaffold. Another area of research is the investigation of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one's potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one and its biochemical and physiological effects in the body.
Méthodes De Synthèse
The synthesis of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves the reaction of tryptamine with propargyl bromide in the presence of potassium carbonate. This reaction results in the formation of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one as a yellow solid with a melting point of 155-157°C.
Propriétés
IUPAC Name |
6-(2-phenylethynyl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-18-15(10-11-20-19)16-12-14(8-9-17(16)21-18)7-6-13-4-2-1-3-5-13/h1-5,8-9,12,21H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHXEFVJCXEHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylethynyl)-2,3,4,9-tetrahydro-1h-beta-carbolin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)

![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)

![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)

![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)